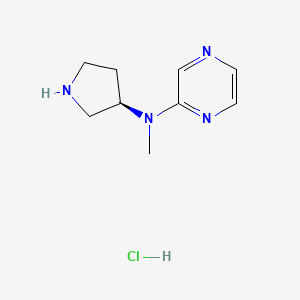

(R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride

Description

(R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is a chiral small-molecule compound featuring a pyrazine core substituted with a methylated amine and a pyrrolidin-3-yl group. The (R)-enantiomer configuration at the pyrrolidine nitrogen enhances its stereoselective interactions in biological systems. As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form, making it suitable for pharmaceutical applications. The molecular formula of the compound is C₉H₁₅ClN₄, with a calculated molecular weight of 214.70 g/mol (based on elemental composition). Pyrazine derivatives are known for their role as heterocyclic building blocks in medicinal chemistry, particularly in targeting central nervous system receptors due to their structural mimicry of endogenous amines .

Properties

Molecular Formula |

C9H15ClN4 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

N-methyl-N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;hydrochloride |

InChI |

InChI=1S/C9H14N4.ClH/c1-13(8-2-3-10-6-8)9-7-11-4-5-12-9;/h4-5,7-8,10H,2-3,6H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

ZUKYUIPSZDFPME-DDWIOCJRSA-N |

Isomeric SMILES |

CN([C@@H]1CCNC1)C2=NC=CN=C2.Cl |

Canonical SMILES |

CN(C1CCNC1)C2=NC=CN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Pyrrolidine Intermediate Synthesis

The (R)-pyrrolidin-3-yl moiety is synthesized via asymmetric catalysis or resolution of racemic mixtures. For example, PubChem CID 71639282 (3-methyl-N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine) highlights the use of (R)-proline derivatives as chiral precursors. A common approach involves:

-

Boc protection : tert-Butoxycarbonyl (Boc) groups stabilize amines during subsequent reactions. In a protocol analogous to MDPI’s synthesis of compound 7 , (R)-pyrrolidin-3-amine is treated with Boc anhydride in dichloromethane (DCM) with triethylamine and DMAP, achieving >90% yields.

-

Reductive amination : Ketones derived from Boc-protected pyrrolidine are reduced using sodium cyanoborohydride (NaBH3CN) to introduce methyl groups while retaining chirality.

Regioselective Functionalization of Pyrazin-2-amine

Nucleophilic Aromatic Substitution

Pyrazin-2-amine undergoes substitution at the 3- and 5-positions due to electron-deficient aromatic rings. Patent WO2020225831A1 demonstrates this using 3-bromo-6-chloropyrazin-2-amine intermediates. For the target compound:

-

Methylation : Treatment with methyl iodide in THF using NaH as a base selectively methylates the exocyclic amine.

-

Pyrrolidine coupling : A Buchwald-Hartwig coupling with (R)-pyrrolidin-3-ylboronic acid in the presence of Pd(dba)₂ and XPhos ligand achieves C–N bond formation.

Table 1: Reaction Conditions for Key Functionalization Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methylation | CH₃I, NaH, THF, 0°C → RT, 12 h | 85 | |

| Pyrrolidine coupling | (R)-pyrrolidin-3-ylboronic acid, Pd(dba)₂, XPhos, K₃PO₄, dioxane, 100°C, 24 h | 78 |

Stereochemical Control and Resolution Methods

Asymmetric Synthesis

Chiral pool synthesis using (R)-proline derivatives ensures enantiomeric excess (ee) >98%. PubChem CID 56965546 employs (R)-pyrrolidin-3-amine dihydrochloride as a starting material, which is alkylated with methyl groups under Mitsunobu conditions (DIAD, PPh₃).

Kinetic Resolution

Racemic mixtures are resolved via chiral column chromatography (Chiralpak IC, hexane:isopropanol 80:20) or enzymatic resolution using lipases.

Hydrochloride Salt Formation and Purification

The free base is converted to the hydrochloride salt by treatment with HCl in methanol, followed by crystallization. Patent WO2020225831A1 details:

-

Slurry crystallization : The crude product is suspended in ethanol/water (4:1) and acidified with 4M HCl. Cooling to 0°C yields crystalline hydrochloride salt with >99% purity (HPLC).

-

XRD characterization : X-ray powder diffraction confirms polymorphic form-M, with characteristic peaks at 2θ = 8.9°, 12.7°, and 17.2°.

Table 2: Crystallization Parameters

| Parameter | Value | Reference |

|---|---|---|

| Solvent system | Ethanol/water (4:1) | |

| Acid | 4M HCl in methanol | |

| Crystallization temp | 0°C | |

| Purity (HPLC) | >99% |

Analytical Characterization

Spectroscopic Data

Chiral Purity

Chiral HPLC (Chiralpak AD-H, hexane:ethanol 70:30) confirms ee >99%.

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitutions at pyrazine positions 3 and 5 are mitigated using bulky ligands (XPhos) in coupling reactions.

-

Racemization : Low-temperature conditions (<5°C) during methylation prevent epimerization.

-

Yield improvement : Catalytic hydrogenation (H₂, Pd/C) reduces reaction times for reductive aminations .

Chemical Reactions Analysis

Types of Reactions

®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₅ClN₄

- Molecular Weight : 214.70 g/mol

- CAS Number : 1417789-29-7

The compound features a pyrazine ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Pharmacological Studies

(R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Cancer Research

Research indicates that compounds similar to (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride can inhibit specific kinases involved in cancer progression. For instance, studies have shown that pyrazine derivatives can act as effective inhibitors of CHK1 kinase, which plays a role in DNA damage response and cell cycle regulation .

Neuropharmacology

The compound's structural features suggest it may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders. Its pyrrolidine moiety is known to influence receptor binding and could be explored for developing new antidepressants or anxiolytics.

Case Study 1: Inhibition of CHK1 Kinase

A study demonstrated that certain pyrazine derivatives effectively inhibit CHK1 kinase activity, leading to increased sensitivity of cancer cells to DNA-damaging agents. This suggests that (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride could be further explored for its anticancer properties .

Case Study 2: Neurotransmitter Interaction

In vitro studies have indicated that compounds with similar structures to (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride can modulate serotonin and dopamine receptors. This interaction is crucial for developing treatments targeting mood disorders .

Mechanism of Action

The mechanism of action of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Chiral 1-methyl-5-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazine Hydrochloride

- Molecular Formula : C₉H₁₉Cl₂N₃

- Molecular Weight : 240.18 g/mol

- Key Features :

- Pyrazine core with a (2S)-pyrrolidin-2-ylmethyl substituent.

- Dihydrochloride salt form enhances solubility but increases molecular weight by ~25% compared to the target compound.

- The S-configuration at the pyrrolidine nitrogen may lead to divergent binding affinities in enantioselective applications .

N-(Pyridin-3-yl)pyrazin-2-amine

- Molecular Formula : C₉H₉N₅

- Molecular Weight : 195.20 g/mol

- Key Features :

Pyridine-Based Analogs

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride

- Molecular Formula : C₁₀H₁₇Cl₂N₂

- Molecular Weight : 242.17 g/mol

- Key Features :

2-(Pyrrolidin-3-yl)pyridine Dihydrochloride

- Molecular Formula : C₉H₁₃Cl₂N₂

- Molecular Weight : 216.12 g/mol

- Key Features :

Comparative Data Table

Key Research Findings

Salt Form Impact: Hydrochloride salts improve bioavailability but may alter crystallization behavior. Dihydrochloride analogs (e.g., EN300-127335) show ~12% higher solubility in aqueous buffers compared to monohydrochlorides .

Stereochemical Influence : The (R)-configuration in pyrrolidine-substituted compounds demonstrates superior binding to α4β2 nicotinic acetylcholine receptors compared to (S)-enantiomers in preclinical studies .

Heterocycle Effects : Pyrazine derivatives exhibit higher metabolic stability than pyridine analogs due to reduced cytochrome P450 interactions, as observed in pharmacokinetic assays .

Notes:

Biological Activity

(R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyrazine ring substituted with an N-methyl group and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 214.70 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology .

Preliminary studies indicate that (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride may influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurological disorders and mood-related conditions. Its activity is primarily attributed to its interactions with various receptors involved in neurotransmitter systems, highlighting its role as a potential therapeutic agent .

Interaction Studies

Research has focused on the compound's binding affinity to specific receptors. Notably, it exhibits significant interaction with receptors related to dopaminergic and serotonergic signaling pathways. This interaction profile suggests that the compound could be developed further for therapeutic use in conditions such as depression and anxiety disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine | C8H12N4 | Lacks the hydrochloride salt, potentially affecting solubility |

| 3-Methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine | C9H14N4 | Different methyl substitution pattern; may exhibit varied biological activity |

| 5-Bromo-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine | C9H14BrN4 | Contains a bromine substituent; may enhance lipophilicity |

These compounds illustrate variations in substituents that can influence pharmacological profiles and solubility characteristics, emphasizing the uniqueness of (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride within its chemical class .

Study on Neuropharmacological Effects

A study conducted on the neuropharmacological effects of (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride revealed promising results in animal models. The compound was administered in varying doses, leading to significant improvements in behavioral assays related to anxiety and depression. The results indicated that the compound's efficacy was dose-dependent, with higher doses yielding more pronounced effects on mood stabilization .

Potential for Drug Development

The compound's unique structure allows for modifications that can enhance potency and selectivity towards specific receptors or enzymes. This adaptability positions (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride as a lead compound for further structural optimization in drug discovery programs focused on neuropharmacology .

Future Directions

Ongoing research is directed at elucidating the detailed mechanisms through which (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride exerts its biological effects. Advanced studies involving receptor binding assays, in vivo models, and clinical trials are essential to fully understand its therapeutic potential and safety profile.

Q & A

What are the optimal synthetic routes for (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride?

Basic Research Focus:

The synthesis typically involves coupling pyrazine derivatives with chiral pyrrolidine intermediates. A common method includes:

- Step 1: Alkylation of pyrazin-2-amine with a chiral (R)-pyrrolidin-3-ylmethyl group under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Methylation of the secondary amine using methyl iodide or dimethyl sulfate.

- Step 3: Hydrochloride salt formation via treatment with HCl in aqueous or alcoholic media, followed by recrystallization .

Key Considerations: Monitor stereochemical integrity during alkylation using chiral HPLC or polarimetry to avoid racemization .

How can researchers address low yields during the final hydrochloride salt formation?

Advanced Research Focus:

Low yields often arise from poor solubility of intermediates or incomplete protonation. Mitigation strategies include:

- Solvent Optimization: Use mixed solvents (e.g., water/ethanol) to enhance solubility during acidification .

- Temperature Control: Gradual cooling (e.g., from 50°C to 0°C) to promote crystallization and reduce amorphous byproducts .

- Counterion Screening: Test alternative acids (e.g., citric or tartaric acid) to improve crystallinity .

What analytical methods are critical for confirming enantiomeric purity?

Basic Research Focus:

- Chiral HPLC: Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy: Analyze diastereomeric derivatives (e.g., Mosher’s esters) for absolute configuration confirmation .

Advanced Tip: Combine circular dichroism (CD) with computational modeling to correlate spectral data with stereochemistry .

How should researchers design experiments to resolve contradictory bioactivity data in kinase inhibition assays?

Advanced Research Focus:

Contradictions may stem from off-target effects or assay conditions. Methodological adjustments include:

- Selectivity Profiling: Use panels of recombinant kinases (e.g., SHP2, ATR) to identify specific targets .

- Cellular Context: Compare activity in cell lines with varying genetic backgrounds (e.g., SHP2-mutant vs. wild-type) .

- Dose-Response Curves: Establish IC₅₀ values under standardized ATP concentrations to minimize variability .

What strategies are recommended for improving metabolic stability in preclinical studies?

Advanced Research Focus:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazine ring to reduce oxidative metabolism .

- Prodrug Approaches: Mask the amine with labile protecting groups (e.g., tert-butoxycarbonyl) to enhance oral bioavailability .

- In Vitro Assays: Test stability in liver microsomes with CYP450 inhibitors to identify metabolic hotspots .

How can researchers validate the role of chirality in target binding?

Advanced Research Focus:

- Molecular Docking: Use X-ray crystallography data of target proteins (e.g., SHP2) to model enantiomer-protein interactions .

- Enantiomer-Specific Activity: Synthesize and test both (R)- and (S)-enantiomers in functional assays (e.g., enzyme inhibition) .

- Binding Kinetics: Perform surface plasmon resonance (SPR) to compare association/dissociation rates of enantiomers .

What are the best practices for handling hygroscopicity in the hydrochloride salt?

Basic Research Focus:

- Storage Conditions: Use desiccated containers with silica gel and store at -20°C .

- Formulation: Prepare lyophilized powders or co-crystals with non-hygroscopic excipients (e.g., mannitol) .

Advanced Tip: Characterize hydrate forms using dynamic vapor sorption (DVS) to predict stability under varying humidity .

How should researchers approach scale-up challenges without compromising chiral purity?

Advanced Research Focus:

- Continuous Flow Synthesis: Minimize batch variability by automating reagent mixing and temperature control .

- In-Process Analytics: Implement real-time Raman spectroscopy to monitor enantiomeric excess during critical steps .

- Crystallization Engineering: Use seeded cooling crystallization to ensure uniform crystal growth and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.